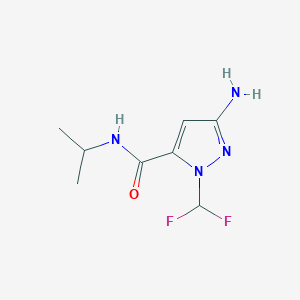
(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone is an intricate organic compound featuring a combination of isoquinoline, sulfonyl, phenyl, and piperidinyl groups. This multifaceted compound has applications in various fields of scientific research, due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Synthesis of this compound often starts with the formation of the intermediate 3,4-dihydroisoquinoline. This is typically achieved via the reduction of isoquinoline under controlled conditions. The resulting 3,4-dihydroisoquinoline is then subjected to sulfonylation using appropriate sulfonyl chlorides. Subsequently, the phenyl group is introduced through a coupling reaction, and finally, the piperidinyl methanone moiety is attached via amide bond formation.
Industrial Production Methods: Industrial-scale production may involve optimized conditions such as high-yielding catalysts, controlled temperature and pressure environments, and solvent systems that enhance the efficiency of each step.
化学反应分析
Types of Reactions: The compound undergoes several types of chemical reactions:
Oxidation: : Primarily affects the isoquinoline and piperidine moieties, leading to the formation of corresponding oxo derivatives.
Reduction: : Can reduce the sulfonyl group to the corresponding sulfinyl or thiol derivatives.
Substitution: : Particularly nucleophilic substitution on the phenyl ring and the piperidinyl group.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents such as KMnO₄ or CrO₃ under acidic conditions.
Reduction: : Employs reducing agents like LiAlH₄ or NaBH₄.
Substitution: : Often facilitated by nucleophiles like NH₃ or halides under basic or neutral pH.
Major Products Formed
Oxidation: : Formation of isoquinolinone and piperidone derivatives.
Reduction: : Formation of sulfinyl and thiol analogs.
Substitution: : Formation of substituted phenyl and piperidinyl derivatives.
科学研究应用
Chemistry: : Utilized as a ligand in coordination chemistry to study metal-ligand interactions. Biology : Explored for its potential in enzyme inhibition studies, particularly involving sulfonamides. Medicine : Investigated for its pharmacological properties, including potential as an anti-inflammatory or analgesic agent. Industry : Used in the development of novel materials with specific binding or reactivity properties.
作用机制
Mechanism by Which the Compound Exerts Its Effects: The compound interacts with molecular targets primarily through its sulfonyl and piperidinyl groups. The sulfonyl group acts as a potent electrophile, facilitating interactions with nucleophilic sites on target molecules. The piperidinyl group enhances binding affinity and specificity by engaging in non-covalent interactions.
Molecular Targets and Pathways Involved: Targets often include enzymes with active nucleophilic sites, receptors in the central nervous system, and specific proteins involved in cellular signaling pathways. The pathways involved are typically those that regulate inflammation and pain response.
相似化合物的比较
Comparison with Other Similar Compounds: Compared to similar compounds such as (4-phenylsulfonylphenyl)(piperidin-1-yl)methanone and (4-((3,4-dihydroisoquinolin-2(1H)-yl)carbonyl)phenyl)(piperidin-1-yl)methanone, (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone exhibits higher reactivity due to the sulfonyl group.
Uniqueness: Its unique combination of isoquinolin-2(1H)-yl sulfonyl and piperidin-1-yl methanone groups results in a versatile compound that can engage in a broad spectrum of reactions and interactions, offering distinct advantages in synthetic and biological applications.
List of Similar Compounds
(4-phenylsulfonylphenyl)(piperidin-1-yl)methanone
(4-((3,4-dihydroisoquinolin-2(1H)-yl)carbonyl)phenyl)(piperidin-1-yl)methanone
(4-((3,4-dihydroisoquinolin-2(1H)-yl)thio)phenyl)(piperidin-1-yl)methanone
So, what aspect of this compound fascinates you the most?
属性
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(22-13-4-1-5-14-22)18-8-10-20(11-9-18)27(25,26)23-15-12-17-6-2-3-7-19(17)16-23/h2-3,6-11H,1,4-5,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTBXVZWDAJETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B2565954.png)
![1-[4-(1,3-thiazol-2-yloxy)benzoyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2565955.png)




![6-(1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2565960.png)

![Tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2565963.png)
![N-[2-(benzenesulfinyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2565966.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2565969.png)


